Enobosarm - 841205-47-8

Enobosarm

Catalog Number: EVT-288067
CAS Number: 841205-47-8
Molecular Formula: C19H14F3N3O3
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enobosarm (also known as Enobosarm, GTx-024, S-22, or MK-2866) is a non-steroidal, orally active, selective androgen receptor modulator (SARM) [, , , , ]. SARMs are a class of synthetic drugs designed to mimic the anabolic effects of testosterone while demonstrating greater tissue selectivity, potentially leading to a more favorable side effect profile compared to traditional androgens [, , , ].

Enobosarm selectively binds to the androgen receptor (AR) in a tissue-specific manner [, , , ]. It demonstrates a high affinity for the AR, comparable to that of dihydrotestosterone (DHT), the most potent natural androgen [, ]. This binding leads to the activation of AR signaling pathways, which in turn regulate the expression of genes involved in various physiological processes, including muscle growth, bone formation, and metabolism [, , , , , ].

Classification and Source

Ostarine belongs to the class of compounds known as selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate. Ostarine was developed by GTx, Inc. and is primarily intended for therapeutic use in conditions like cachexia, muscle wasting associated with cancer, and other disorders that lead to muscle loss .

Synthesis Analysis

The synthesis of ostarine involves several key steps and can be achieved through various synthetic routes. One notable method includes the use of an aryl-propionamide scaffold. For instance, in one synthesis approach detailed in a study, 3-(pentafluorosulfanyl)aniline was reacted with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield ostarine derivatives. The reaction was conducted at low temperatures (−20 °C) to facilitate the formation of the desired product .

Key Parameters:

  • Reagents: 3-(pentafluorosulfanyl)aniline, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione.
  • Solvent: Dimethylacetamide (DMAc).
  • Temperature: Reaction held at −20 °C for extended periods.
  • Purification: Column chromatography was used for purification.
Molecular Structure Analysis

Ostarine has a complex molecular structure characterized by its aryl-propionamide framework. Its chemical formula is C19H14F3N3O3C_{19}H_{14}F_{3}N_{3}O_{3}, with a molar mass of approximately 389.334 g/mol. The compound features several functional groups that contribute to its biological activity .

Structural Characteristics:

  • Melting Point: 132 to 136 °C.
  • Functional Groups: Includes an amide group and multiple fluorinated components which enhance its binding affinity to androgen receptors.
Chemical Reactions Analysis

Ostarine undergoes various chemical transformations during its synthesis and metabolic processes. The compound is primarily metabolized by cytochrome P450 enzymes (specifically CYP3A4) and UDP-glucuronosyltransferase enzymes (UGT1A1 and UGT2B7). These metabolic pathways are crucial for determining the pharmacokinetics of ostarine in biological systems .

Relevant Reactions:

  • Metabolism: Ostarine is converted into metabolites such as enobosarm glucuronide.
  • Elimination: Approximately 70% is excreted via feces and 21-25% via urine in animal models.
Mechanism of Action

The mechanism of action of ostarine involves selective binding to androgen receptors located in muscle and bone tissues. Upon binding, ostarine activates these receptors, leading to increased protein synthesis and muscle growth without the side effects typically associated with anabolic steroids. Studies have shown that ostarine enhances myogenic differentiation and proliferation in muscle cells through activation of signaling pathways involving ERK1/2 kinase .

Key Findings:

  • Androgen Receptor Activation: Stimulates muscle tissue proliferation.
  • Gene Expression: Alters the expression of myogenic genes such as myogenin and insulin-like growth factor-1.
Physical and Chemical Properties Analysis

Ostarine exhibits several physical and chemical properties that influence its behavior in biological systems:

Applications

Ostarine has been investigated for various scientific applications primarily related to muscle health:

Therapeutic Uses:

  • Muscle Wasting Diseases: Potential treatment for cachexia associated with cancer.
  • Sarcopenia: Investigated for use in age-related muscle loss.

Research Applications:

Ongoing studies are exploring ostarine's effects on muscle metabolism and recovery post-exercise. Its ability to selectively modulate androgen receptors makes it a candidate for further research into therapies for metabolic disorders .

Mechanistic Elucidation of Ostarine’s Androgen Receptor Modulation

Structural Determinants of SARM Selectivity in Androgen Receptor Binding

Ostarine (enobosarm, GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) characterized by its aryl-propionamide scaffold. Its molecular structure (C19H14F3N3O3) features a trifluoromethylphenyl B-ring and a cyanophenyl A-ring linked via an ether bond and a hydroxypropanamide spacer. This architecture confers high binding affinity (Kd ≈ 3–7 nM) for the androgen receptor (AR) ligand-binding domain (LBD), positioning it between endogenous dihydrotestosterone (DHT, Kd ≈ 0.5 nM) and clinically used antiandrogens like bicalutamide [1] [5].

The selectivity of Ostarine arises from its differential interaction with the AR coactivator binding groove (AF-2 region). Unlike steroidal agonists, Ostarine induces a distinct LBD conformation where helix 12 (H12) adopts a positional equilibrium between active (agonistic) and inactive (antagonistic) states. This equilibrium is governed by steric constraints from its cyanophenyl moiety, which sterically clashes with residues in the full agonist conformation of H12. Consequently, Ostarine partially occludes the hydrophobic cleft required for canonical LXXLL motif binding by coregulators like SRC-1–3 [4] [8].

Crucially, Ostarine’s preferential recruitment of FXXLF motif-containing coactivators (e.g., ARA70) over LXXLL-dependent cofactors underpins its tissue selectivity. The AR N-terminal domain (NTD) harbors an intrinsic FXXLF motif that engages the LBD upon ligand binding. Ostarine stabilizes this N/C interaction more effectively in musculoskeletal tissues than in reproductive organs, partly due to tissue-specific expression of FXXLF-cofactors [4] [8].

Table 1: Structural and Binding Properties of Ostarine vs. Reference Ligands

PropertyOstarineDHTBicalutamide
Molecular Weight (g/mol)389.3290.4430.4
AR Binding Affinity (Kd, nM)3–70.5–1.05–10
H12 PositioningPartial agonist conformationFull agonist conformationFull antagonist conformation
Coregulator PreferenceFXXLF motifs (ARA70)LXXLL/FXXLF motifsCorepressors (NCoR)

Tissue-Specific Agonism/Antagonism Dynamics in Musculoskeletal Targets

Ostarine exhibits context-dependent partial agonism driven by tissue-specific expression of 5α-reductase, coactivators, and corepressors. In musculoskeletal tissues (muscle, bone), it functions as a full agonist, while acting as a partial agonist/antagonist in the prostate and sebaceous glands [2] [5].

Musculoskeletal Agonism

In muscle and bone, Ostarine achieves near-full anabolic efficacy (90–100% of testosterone) due to:

  • Low 5α-reductase activity: Unlike testosterone, Ostarine is not metabolized to a more potent agonist (e.g., DHT) in these tissues. Its intrinsic activity suffices to maximally stimulate AR signaling.
  • High coactivator/corepressor ratios: Muscle expresses abundant FXXLF-cofactors (e.g., ARA70) and low levels of corepressors (e.g., NCoR), enabling robust transcriptional activation.
  • Stabilized AR N/C interaction: The FXXLF-mediated N/C interaction enhances AR stability and DNA binding at anabolic gene promoters [5] [8].

Preclinical studies in castrated rats demonstrate that Ostarine (3 mg/kg/day) fully restored levator ani muscle mass and bone mineral density but only partially restored prostate weight (≤20% of intact controls). This myo- and osteo-anabolic selectivity (4–5-fold muscle:prostate activation ratio) is quantified via the Hershberger assay [5] [2].

Table 2: Tissue-Specific Responses to Ostarine in Precastrated Rat Models

TissueResponse vs. TestosteroneKey Mechanisms
Skeletal Muscle100% restoration of massFull AR activation; high ARA70/SRC-1 expression
Bone100% BMD restorationOsteoblast AR stimulation; Wnt/β-catenin synergy
Prostate≤20% weight restorationPartial AR activation; high NCoR/SMRT expression
Seminal Vesicles<25% weight restorationAntagonism due to H12 destabilization

Reproductive Tissue Antagonism

In the prostate, Ostarine’s partial efficacy stems from:

  • High 5α-reductase activity: Converts residual testosterone to DHT, outcompeting Ostarine at AR.
  • Corepressor dominance: NCoR and SMRT recruit histone deacetylases (HDACs) to suppress AR transactivation.
  • Impaired N/C interaction: Prostate-specific phosphorylation of AR Ser650 disrupts FXXLF binding [1] [8].

Transcriptional Regulation of Anabolic Pathways via AR Coactivator Recruitment

Ostarine modulates AR-driven transcription by differential coactivator recruitment to anabolic vs. androgenic gene sets. Chromatin immunoprecipitation sequencing (ChIP-seq) in LNCaP cells reveals that Ostarine-bound AR occupies classical androgen response elements (AREs) but recruits a unique coactivator ensemble [8] [4].

Anabolic Gene Activation

At musculoskeletal gene loci (e.g., FNDC5, SLC39A7, SGK1), Ostarine enables:

  • Robust p160/SRC-1 recruitment: SRC-1 acetylates histone H3 at K9/K14, opening chromatin for RNA polymerase II assembly.
  • ARA70-enhanced DNA binding: ARA70 stabilizes AR dimerization at selective AREs (e.g., 5′-AGAACAnnnTGTTCT-3′).
  • Kinase synergy: MAPK phosphorylation of AR Ser515 enhances SRC-3 recruitment, amplifying IGF-1/PI3K anabolic pathways [4] [8].

Genome-wide analyses identify >500 Ostarine-upregulated genes in muscle, including:

  • Myostatin inhibitors (FOXO1, MSTN-AS1)
  • Myogenic regulators (MYOD1, MYOG)
  • Glucose transporters (GLUT4) [8]

Repression of Androgenic Genes

In reproductive tissues, Ostarine’s suboptimal H12 positioning impedes coactivator binding to AREs of genes like KLK3 (PSA) and TMPRSS2. Corepressors (NCoR, SMRT) deacetylate histones and recruit DNMT3A to silence these loci. Additionally, Ostarine-bound AR sequesters FXXLF-cofactors from endogenous androgens, further dampening transactivation [4] [8].

Table 3: Coregulators Mediating Ostarine’s Transcriptional Selectivity

CoregulatorMotifRole in Ostarine-AR ComplexTissue Preference
ARA70FXXLFEnhances AR dimerization at selective AREsMuscle/Bone
SRC-1LXXLLAcetylates histones H3/H4; recruits RNA Pol IIMuscle
NCoRCoiled-coilRecruits HDAC3/DNMT3A to repress transcriptionProstate
TIF2LXXLLPartially recruited; weak transactivationUbiquitous
  • Ostarine (enobosarm, GTx-024, S-22)
  • Dihydrotestosterone (DHT)
  • Bicalutamide
  • Testosterone
  • ARA70
  • SRC-1 (NCOA1)
  • NCoR (NCOR1)
  • TIF2 (NCOA2)
  • Hydroxyflutamide
  • MK-0773

Properties

CAS Number

841205-47-8

Product Name

Ostarine

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N

SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide
enobosarm
GTx 024
GTx-024
MK 2866
MK-2866
MK2866
ostarine

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.